molecular formula C16H17N3O4 B2796507 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 2034316-89-5

2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No. B2796507
CAS RN: 2034316-89-5
M. Wt: 315.329
InChI Key: JMDYPAHIZMDBBJ-UHFFFAOYSA-N
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Description

The compound “2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives are an important group of medicinal substances . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various processes. One such process involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another process involves the oxidation of o-xylene by vanadium-based catalysts .


Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives was confirmed by methods of elemental and spectral analysis: FT–IR, H NMR, and MS . Based on the obtained results of ESI–MS, the probable path of the molecules decay and the hypothetical structure of the resulting pseudo-molecular ions have been proposed .


Chemical Reactions Analysis

The chemical reactions involving isoindoline-1,3-dione derivatives include catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindoline-1,3-dione derivatives were determined on the basis of Lipiński’s rule . The compound is a solid form . The empirical formula is C11H12N2O3 and the molecular weight is 220.22 .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The development of effective methods for synthesizing related compounds, such as 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, involves thermal heterocyclization processes. These methods provide a pathway to prepare vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds (V. Tkachuk et al., 2020).

Biological Applications

  • Novel derivatives, including those with isoindoline-1,3-dione moieties, have been studied for their antioxidant and anticancer activities. Compounds with the isoindoline-1,3-dione structure have shown significant activity against certain cancer cell lines (I. Tumosienė et al., 2020).
  • Compounds derived from isoindoline-1,3-dione have been evaluated for their potential as antipsychotics, with a focus on their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (A. Czopek et al., 2020).
  • Synthesized isoindoline-1,3-dione derivatives have been assessed for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (H. Ghabbour, Maha M. Qabeel, 2016).

Physicochemical Properties and Applications

  • Derivatives of isoindoline-1,3-dione have been synthesized and characterized for optoelectronic applications. Their thermal and photophysical properties were studied, indicating potential uses in fluorescence-based applications (Smita G. Mane et al., 2019).

Corrosion Inhibition

  • Isoindoline-1,3-dione derivatives have been investigated for their role as corrosion inhibitors, particularly in protecting mild steel in acidic environments. Their efficiency has been linked to their ability to form protective layers on metal surfaces (Nilam Kumari et al., 2017).

Safety and Hazards

The safety information for isoindoline-1,3-dione derivatives indicates that they may cause eye irritation . The storage class code is 11, which refers to combustible solids .

Future Directions

Isoindoline-1,3-dione derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They could be used in the development of new synthetic drugs .

properties

IUPAC Name

2-[3-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-22-10-8-13-17-14(23-18-13)7-4-9-19-15(20)11-5-2-3-6-12(11)16(19)21/h2-3,5-6H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDYPAHIZMDBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

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